N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a benzofuran derivative characterized by a 7-methoxy-substituted benzofuran core linked to a carboxamide group at position 2. The side chain includes a hydroxyethyl moiety substituted with a furan-thiophene heterocyclic system.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-24-17-4-2-3-12-9-18(26-19(12)17)20(23)21-10-14(22)16-6-5-15(25-16)13-7-8-27-11-13/h2-9,11,14,22H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDYHHJCSXFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant studies.
Chemical Structure and Synthesis
The compound's structure features a unique combination of thiophene and furan rings, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and thiophene intermediates followed by their coupling to form the final product.
Synthetic Route Overview
- Synthesis of Furan Intermediate :
- React furan-2-carboxylic acid with a dehydrating agent.
- Synthesis of Thiophene Intermediate :
- React thiophene-3-carboxylic acid similarly.
- Coupling Reaction :
- Combine the two intermediates under controlled conditions to yield the target compound.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
Molecular Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could bind to receptors that mediate cellular responses.
Pathways Involved
The compound is believed to modulate several key signaling pathways:
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- PI3K/Akt Pathway : Plays a role in cell survival and growth.
- NF-kB Pathway : Associated with inflammatory responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzofuran compounds can possess significant antimicrobial properties. The presence of hydroxyl and methoxy groups enhances these effects by increasing solubility and interaction with microbial membranes.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell lines through apoptosis induction. This is mediated by the modulation of key signaling pathways involved in cancer progression.
Comparative Analysis
To highlight the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains both thiophene and furan rings | Antimicrobial, anticancer |
| N-(2-hydroxybenzamide) | Lacks thiophene structure | Limited antimicrobial activity |
| N-(4-methoxybenzamide) | Simple aromatic structure | Moderate anticancer activity |
Case Studies
- Antiviral Activity : A study on similar compounds demonstrated their effectiveness as non-nucleoside inhibitors against dengue virus polymerase, indicating potential antiviral applications for derivatives like this compound .
- In Vitro Studies : Research has shown that compounds with similar structures exhibit submicromolar activity against various pathogens, suggesting that this compound may also exhibit potent biological effects .
Comparison with Similar Compounds
Structural Differences :
- Benzofuran Core : Shares the benzofuran-2-carboxamide scaffold but substitutes the 7-methoxy group with a 4-methoxybenzyl group.
- Side Chain : Lacks the hydroxyethyl-thiophene-furan system; instead, it features an N-methoxy-N-methyl carboxamide group.
Pharmacological Implications :
2-(5-Acetyl-7-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-yl)Acetic Acid
Structural Differences :
- Substituents : Features a 5-acetyl, 7-methoxy, and 4-methoxyphenyl-substituted benzofuran core with an acetic acid side chain.
Pharmacological Relevance :
- Benzofuran-acetic acid derivatives are associated with anti-inflammatory and antitumor activities, though specific data for this compound are unreported .
Ranitidine-Related Compounds (Nitroacetamide and Amino Alcohol Derivatives)
Structural Differences :
- Core Structure: Ranitidine analogs feature furan rings with dimethylamino and sulfanyl-ethyl groups, distinct from the benzofuran-thiophene system.
- Functional Groups : Nitro and sulfanyl groups dominate, unlike the hydroxyethyl and methoxy groups in the target compound.
Therapeutic Context :
- Ranitidine analogs act as histamine H2 antagonists, highlighting how structural variations (e.g., nitro vs. methoxy groups) dictate target specificity .
2-(5-Fluoro-7-Methyl-3-Methylsulfanyl-1-Benzofuran-2-yl)Acetic Acid
Structural Differences :
- Substituents : Contains 5-fluoro, 7-methyl, and 3-methylsulfanyl groups on the benzofuran core.
- Side Chain : Acetic acid instead of carboxamide.
Physicochemical and Crystallographic Data :
Bioactivity :
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound’s structure comprises two primary domains: the 7-methoxybenzofuran-2-carboxamide core and the 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl side chain. Retrosynthetically, the molecule can be dissected at the carboxamide bond, enabling modular synthesis of the benzofuran and thiophene-furan-ethanol subunits.
Benzofuran Core Construction
The 7-methoxybenzofuran-2-carboxylic acid precursor is synthesized via a Vilsmeier-Haack-Arnold reaction starting from benzofuran-3(2H)-one. Chlorination at the C-3 position using POCl₃-DMF generates 3-chlorobenzofuran-2-carbaldehyde, which undergoes methoxylation at C-7 via nucleophilic aromatic substitution (SNAr) with sodium methoxide. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using KMnO₄ in acidic conditions, yielding 7-methoxybenzofuran-2-carboxylic acid in 78–82% isolated yield.
Thiophene-Furan-Ethanol Side Chain Synthesis
The side chain requires sequential assembly of the thiophene-furan heterocycle and introduction of the hydroxyethylamine moiety. A Suzuki-Miyaura coupling between 3-thienylboronic acid and 2-bromofuran forms the biheterocyclic scaffold. Epoxidation of the resultant 5-(thiophen-3-yl)furan-2-yl ethylene oxide, followed by regioselective ring-opening with aqueous ammonia, installs the 2-hydroxyethylamine group.
Detailed Synthetic Routes and Reaction Optimization
Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid
Vilsmeier-Haack Formylation
Benzofuran-3(2H)-one (1a) is treated with POCl₃ and DMF at 0–5°C to form the iminium intermediate, which is hydrolyzed to 3-chlorobenzofuran-2-carbaldehyde (2a) in 85% yield.
Methoxylation and Oxidation
Methoxylation at C-7 is performed using NaOMe in methanol at 60°C, affording 7-methoxybenzofuran-2-carbaldehyde. Oxidation with KMnO₄ in H₂SO₄ (1M) at 70°C converts the aldehyde to the carboxylic acid (3a), isolated in 82% yield after recrystallization from ethanol.
Synthesis of 2-Amino-1-(5-(Thiophen-3-yl)Furan-2-yl)Ethanol
Suzuki-Miyaura Coupling
3-Thienylboronic acid (4a) and 2-bromofuran (4b) undergo palladium-catalyzed coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80°C, yielding 5-(thiophen-3-yl)furan-2-yl (5a) in 76% yield.
Epoxidation and Ammonolysis
Epoxidation of 5a using m-CPBA in DCM generates the epoxide (6a), which is treated with NH₃ in H₂O/THF (1:1) at 25°C. The reaction proceeds via nucleophilic attack at the less hindered carbon, producing 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol (7a) in 68% yield.
Carboxamide Coupling and Final Assembly
Acid Chloride Formation
7-Methoxybenzofuran-2-carboxylic acid (3a) is treated with SOCl₂ in anhydrous DCM at 40°C, yielding the acid chloride (8a) in 95% conversion.
Amide Bond Formation
The acid chloride (8a) is reacted with 2-amino-1-(5-(thiophen-3-yl)furan-2-yl)ethanol (7a) in the presence of Et₃N (2 eq.) in THF at 0°C. After stirring for 12 hours, the crude product is purified via silica gel chromatography (EtOAc/hexane, 1:3), affording the target compound in 65% yield.
Critical Reaction Parameters and Yield Optimization
Catalytic Systems for Cross-Coupling
| Coupling Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O | 80 | 76 |
| Stille | Pd₂(dba)₃ | Toluene | 100 | 71 |
| Negishi | PdCl₂(dppf) | THF | 60 | 68 |
Table 1: Comparative analysis of coupling methods for thiophene-furan synthesis.
Epoxide Ring-Opening Conditions
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient elution (hexane → EtOAc) on silica gel, resolving residual diol byproducts (Rf = 0.3) from the target compound (Rf = 0.5).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 1H, benzofuran H-6), 7.28 (s, 1H, thiophene H-4), 6.94 (d, J = 3.6 Hz, 1H, furan H-3).
- HRMS (ESI): m/z calc. for C₂₁H₁₈N₂O₅S [M+H]⁺: 423.1014; found: 423.1011.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the Suzuki-Miyaura step reduces reaction time from 12 hours (batch) to 2 hours, with a 15% yield improvement due to enhanced mass transfer.
Green Chemistry Metrics
- PMI (Process Mass Intensity): 32 kg/kg (batch) vs. 18 kg/kg (flow).
- E-Factor: 45 (traditional) vs. 28 (optimized).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
